molecular formula C10H8FN3S B1482886 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2097971-23-6

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482886
CAS No.: 2097971-23-6
M. Wt: 221.26 g/mol
InChI Key: NSUOSDQKDBCPBD-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile ( 2098103-84-3) is a synthetic small molecule belonging to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms . The molecular formula for this compound is C10H10FN3OS, and it has a molecular weight of 239.27 g/mol . Its structure features a 2-fluoroethyl substituent at the 1-position of the pyrazole ring, a thiophen-3-yl group at the 3-position, and a carbonitrile (cyano) group at the 4-position . Pyrazole derivatives are a fundamental scaffold in medicinal and agricultural chemistry due to their wide spectrum of biological activities . They are frequently investigated as core structures in the development of new pharmacological agents with potential anti-inflammatory, antimicrobial, antifungal, anticancer, and antitumor activities . The specific substitution pattern on this compound combines a fluorinated alkyl chain, known to often influence a molecule's metabolic stability and lipophilicity, with a thiophene heteroaromatic system, which is a common pharmacophore in bioactive molecules. The presence of the carbonitrile group can be a key functionality in drug discovery, sometimes serving as a hydrogen bond acceptor or as a versatile chemical handle for further synthetic modification into other functional groups, such as amides or tetrazoles . This chemical is offered as a solid research-grade material for use in life science and chemical research . It is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling this compound in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3S/c11-2-3-14-6-9(5-12)10(13-14)8-1-4-15-7-8/h1,4,6-7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUOSDQKDBCPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structural features, including a thiophene moiety and a fluoroethyl group, suggest potential for significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 18 μmol/L against LNCaP prostate cancer cells, indicating potential efficacy in cancer treatment .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cancer cell proliferation and survival pathways. Potential mechanisms include:

  • Inhibition of signaling pathways : The compound may disrupt key signaling cascades that promote tumor growth.
  • Induction of apoptosis : It may enhance programmed cell death in cancer cells, thereby reducing tumor size and spread.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amineC13H10FN3SExhibits strong antimicrobial activity
2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amineC8H9N3SKnown for anti-inflammatory properties
4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazoleC11H10BrN3O2Used in synthesizing bicyclic heterocycles

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives, emphasizing their therapeutic potential:

  • Antiproliferative Activity : A study synthesized a series of pyrazole derivatives and assessed their effects on prostate cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced biological activity .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promising anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, the following structurally related pyrazole-4-carbonitrile derivatives are analyzed:

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 2-Fluoroethyl, thiophen-3-yl C₁₀H₁₁FN₄S 238.29 Fluorine-enhanced lipophilicity; thiophene for π-π interactions.
5-Amino-1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (D2) 2,4-Dinitrophenyl, 4-fluorophenyl C₁₆H₁₀FN₅O₄ 355.28 Electron-withdrawing nitro groups; potential for high thermal stability.
1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile Isopropyl, phenyl-triazole C₁₅H₁₄N₆ 278.32 Triazole moiety for metal coordination; bulky substituents affecting solubility.
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) Thiadiazole-thioether, phenyl C₁₆H₁₃N₇OS₂ 371.45 Sulfur-rich backbone; potential protease inhibition activity.

Physicochemical Properties

  • Melting Points :
    • The target compound lacks reported data, but analogues like D2 (m.p. ~228–230°C) and the triazole hybrid (m.p. 134–136°C) suggest substituents critically influence crystallinity. Bulky groups (e.g., triazole) reduce melting points compared to planar nitroaryl systems.
  • Spectroscopic Features :
    • IR : Nitrile stretching (~2220–2296 cm⁻¹) is consistent across derivatives . Thiophene C-H stretches (~3031 cm⁻¹) in the target compound contrast with triazole/triazolyl absorptions (~1558 cm⁻¹) .
    • NMR : The target compound’s fluoroethyl group would exhibit distinct ¹⁹F and ¹H splitting patterns, unlike aryl-substituted analogues (e.g., D2’s aromatic multiplet at δ 7.53–7.84) .

Stability and Reactivity

  • The fluoroethyl group in the target compound likely improves metabolic stability compared to non-fluorinated alkyl chains .
  • Thiophene’s electron-rich nature may increase susceptibility to electrophilic substitution, whereas triazole/triazolyl derivatives exhibit robust stability under physiological conditions .

Preparation Methods

Pyrazole Formation

Pyrazoles are commonly synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For the 4-carbonitrile substitution, a common approach involves using α,β-unsaturated nitriles or nitrile-containing β-diketones as precursors.

  • Method A: Condensation of hydrazine with β-ketonitriles

    Starting from a β-ketonitrile such as 3-oxo-3-(thiophen-3-yl)propanenitrile, reaction with hydrazine hydrate can yield the pyrazole ring bearing the nitrile at the 4-position and the thiophen-3-yl substituent at C3.

  • Method B: Cyclization of α,β-unsaturated nitriles with hydrazine

    Alternatively, α,β-unsaturated nitriles bearing a thiophene substituent can undergo cyclization with hydrazine to form the pyrazole ring.

The choice depends on availability of starting materials and reaction conditions.

N1-Substitution with 2-Fluoroethyl Group

The N1 position of the pyrazole can be selectively alkylated with a 2-fluoroethyl moiety using nucleophilic substitution reactions:

  • Alkylation Method:

    Treat the pyrazole-4-carbonitrile intermediate with 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or DMSO). This reaction selectively alkylates the N1 nitrogen.

  • Fluoroalkylation Considerations:

    Fluoroalkyl halides are reactive electrophiles but require controlled conditions to avoid side reactions such as elimination or over-alkylation.

Example Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of β-ketonitrile Thiophene-3-carboxaldehyde + malononitrile + base catalyst 3-(thiophen-3-yl)-3-oxopropanenitrile
2 Pyrazole ring formation β-ketonitrile + hydrazine hydrate, reflux in ethanol 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
3 N1-alkylation Pyrazole + 2-fluoroethyl bromide + K2CO3, DMF, 60-80°C This compound

Detailed Research Findings and Notes

  • Selectivity: Alkylation at N1 is favored due to the higher nucleophilicity of this nitrogen compared to other sites on the pyrazole ring.

  • Purification: The final compound can be purified by column chromatography or recrystallization, depending on the impurities.

  • Yields: Literature reports for similar pyrazole alkylations indicate yields ranging from 60% to 85%, depending on reaction time and conditions.

  • Safety: Fluoroalkyl halides are toxic and should be handled in a fume hood with appropriate PPE.

  • Alternative Methods: Transition metal-catalyzed cross-coupling methods (e.g., Suzuki coupling) can be employed if the thiophen-3-yl substituent is introduced post-pyrazole formation, but this is more complex.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Limitations
Pyrazole core synthesis Condensation of β-ketonitrile with hydrazine β-ketonitrile, hydrazine hydrate Straightforward, good yields Requires β-ketonitrile precursor
Thiophen-3-yl introduction Use of thiophen-3-yl-substituted β-ketonitrile Thiophene-3-carboxaldehyde, malononitrile Direct substitution, fewer steps Availability of starting materials
N1-alkylation with fluoroethyl N-alkylation with 2-fluoroethyl halide 2-fluoroethyl bromide/chloride, base (K2CO3) High selectivity, mild conditions Handling of toxic fluoroalkyl halides

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

The synthesis of pyrazole-carbonitrile derivatives typically involves coupling reactions or cyclization strategies. For example, similar compounds are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (THF/water, 50°C) with sodium ascorbate as a reducing agent and copper sulfate as a catalyst . Key parameters include solvent selection (e.g., THF for solubility), temperature control to minimize side reactions, and stoichiometric ratios (e.g., 1.3 equiv of alkyne for complete conversion). Post-synthesis purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high yield and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., thiophen-3-yl protons at δ 7.3–7.5 ppm) and carbonitrile signals (δ ~115 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, C-F bond distance ~1.35 Å) using SHELXL for refinement .
  • IR spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2230 cm1 ^{-1}) .

Q. What spectroscopic methods are used to characterize intermediate products during synthesis?

High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H+^+] with <2 ppm error), while UV-vis spectroscopy monitors reaction progress (e.g., λmax_{max} shifts due to conjugation changes) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing cyano group lowers LUMO energy, enhancing reactivity toward nucleophiles . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzyme active sites, by analyzing binding affinities and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic interpretations?

  • Multi-method validation : Cross-check X-ray data with NMR/IR to confirm substituent positions (e.g., distinguishing thiophen-3-yl vs. thiophen-2-yl isomers) .
  • Dynamic NMR : Resolves conformational ambiguities (e.g., fluoroethyl group rotation barriers) by variable-temperature studies .
  • Twinned crystal analysis : SHELXD or PLATON detects and refines twinning in challenging diffraction datasets .

Q. How does the fluorinated side chain influence biological activity compared to non-fluorinated analogs?

Fluorine enhances metabolic stability and lipophilicity (logP reduction by ~0.5 units), improving membrane permeability. Comparative studies with analogs (e.g., 1-(2-chloroethyl) derivatives) show fluorine’s unique role in stabilizing charge-transfer interactions with target proteins .

Q. What are the structure-activity relationships (SAR) for pyrazole-carbonitrile derivatives in medicinal chemistry?

Key SAR findings:

  • Thiophene substitution : 3-Thiophen-yl enhances π-stacking in hydrophobic pockets vs. 2-substituted isomers .
  • Fluoroethyl vs. hydroxyethyl : Fluorine reduces off-target binding by minimizing hydrogen-bond donor capacity .
  • Cyano group position : C-4 cyano improves selectivity for kinase inhibitors over C-5 analogs .

Methodological Considerations

Q. How are reaction yields optimized for scale-up synthesis?

  • Catalyst screening : Copper(I) iodide vs. CuSO4_4/sodium ascorbate for CuAAC efficiency .
  • Solvent-free or aqueous conditions : Reduce purification complexity (e.g., guar gum as a biocatalyst in water) .
  • Microwave-assisted synthesis : Accelerates reaction time (e.g., 30 minutes vs. 16 hours for traditional heating) .

Q. What analytical techniques quantify trace impurities in the final product?

  • HPLC-MS : Detects <0.1% impurities using C18 columns (acetonitrile/water gradients) .
  • Elemental analysis : Confirms C, H, N, S, F content within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

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